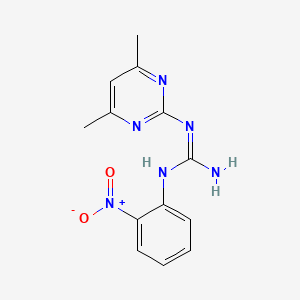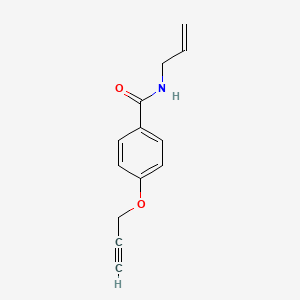
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidine, also known as DMNP-Guanidine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is not fully understood, but it is thought to involve interactions with various enzymes and signaling molecules in cells. One proposed mechanism involves the activation of protein kinase C, which can lead to changes in cellular signaling and gene expression. Other studies have suggested that N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene may inhibit cyclic nucleotide phosphodiesterases, which can lead to increased levels of cyclic nucleotides in cells.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene has been shown to have a variety of biochemical and physiological effects, including activation of protein kinase C, inhibition of cyclic nucleotide phosphodiesterases, and modulation of calcium signaling pathways. These effects can lead to changes in cellular signaling, gene expression, and physiological processes such as smooth muscle contraction and platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is its specificity for certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes in cells. However, one limitation of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is its potential toxicity and side effects, which can limit its use in certain experiments. Additionally, the synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene can be challenging and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene. One area of interest is the development of new compounds based on the structure of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene that may have improved specificity and efficacy. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene and its effects on cellular signaling and physiological processes. Finally, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene may have potential applications in the development of new drugs for the treatment of various diseases, including cancer and cardiovascular disease.
Métodos De Síntesis
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene can be synthesized using a variety of methods, including reaction of 2-nitroaniline with 4,6-dimethyl-2-chloropyrimidine followed by reaction with guanidine hydrochloride. Other methods involve the use of different reagents and reaction conditions, but the overall goal is to produce a pure form of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene that can be used in research applications.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of effects on cellular signaling pathways, including activation of protein kinase C and inhibition of cyclic nucleotide phosphodiesterases. These effects make N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene a valuable tool for studying the mechanisms of cellular signaling and the role of various enzymes in these processes.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKNWAWAFSORDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)

![(3aS*,6aR*)-5-[(4,6-dimethylpyrimidin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5374350.png)
![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)
![8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B5374384.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374391.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5374393.png)
